molecular formula C28H26ClN3O5 B11430700 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11430700
M. Wt: 520.0 g/mol
InChI Key: ODZQDZYKWDUPSM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a chlorophenyl group, and a tetrahydroquinazolinyl segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the tetrahydroquinazolinyl moiety under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the benzodioxole or chlorophenyl groups to introduce new functionalities.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity, often involving specific temperatures, pressures, and pH levels.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

When compared to similar compounds, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with benzodioxole or quinazolinyl moieties, but the specific arrangement and substitution pattern in this compound confer distinct properties and reactivity.

Conclusion

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a compound of significant interest in various scientific fields. Its complex structure and versatile reactivity make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry. Further studies are needed to fully understand its mechanisms of action and to explore its full potential.

Properties

Molecular Formula

C28H26ClN3O5

Molecular Weight

520.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H26ClN3O5/c29-21-11-8-19(9-12-21)17-32-23-6-2-1-5-22(23)27(34)31(28(32)35)14-4-3-7-26(33)30-16-20-10-13-24-25(15-20)37-18-36-24/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,30,33)

InChI Key

ODZQDZYKWDUPSM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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